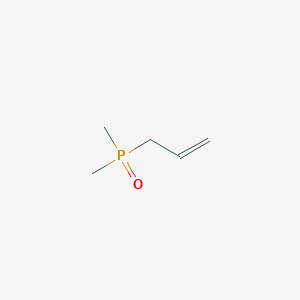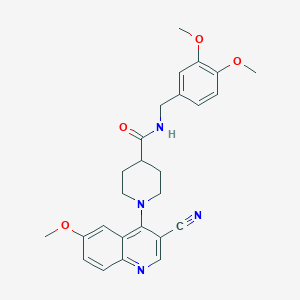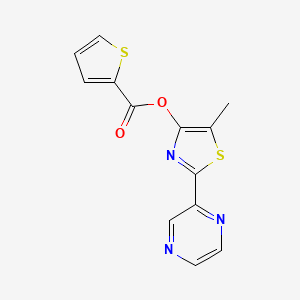
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-thiophenecarboxylate (MTTC) is an organic compound used in the synthesis of various compounds, such as drugs and polymers. MTTC has been studied extensively in the scientific community due to its unique properties and potential applications in various fields. MTTC has a wide range of applications, such as in drug synthesis, polymers, and biochemistry. This article will discuss the synthesis of MTTC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Characterization for Anti-Tumor Applications
A study by Gomha et al. (2016) details the synthesis of a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which showed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The synthesis involved the reaction of specific precursors to yield bis-thiazolone derivatives, which, upon further reactions, produced compounds with significant anti-tumor properties. This research underscores the potential of derivatives like 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-thiophenecarboxylate in developing new anti-cancer agents (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Anti-infective Agents
Abdelhamid et al. (2010) synthesized 1-(2-(4,5-Dihydro-3-(4-methyl-2-phenylthiazol-5-yl)-5-phenylpyrazol-1-yl)-4-substituted thiazol-5-yl)-2-phenyldiazene derivatives, which were tested for antimicrobial activity against different microorganisms. The study highlights the antimicrobial potential of thiazol-5-yl compounds, suggesting their use as anti-infective agents. This work exemplifies the broad spectrum of biological activities that derivatives like 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-thiophenecarboxylate might possess, offering avenues for the development of new antimicrobial drugs (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
Apoptosis Induction and Anti-infective Properties
Bansal et al. (2020) focused on synthesizing thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents. Their research demonstrated significant apoptosis in tested cells and commendable antibacterial activity, showing the potential of thiazolyl-pyrazole compounds in medical applications, including cancer treatment and infection control. This study further supports the therapeutic potential of 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-thiophenecarboxylate derivatives in inducing apoptosis and combating microbial infections (Bansal, Bhardwaj, Saraf, Thakur, & Sharma, 2020).
properties
IUPAC Name |
(5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-yl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S2/c1-8-11(18-13(17)10-3-2-6-19-10)16-12(20-8)9-7-14-4-5-15-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCISPKVGQPEWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=NC=CN=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-thiophenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

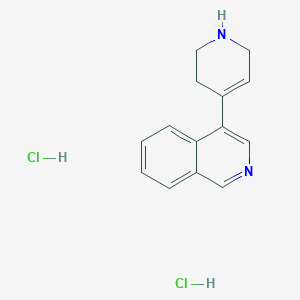
![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2560128.png)
![2-(2-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2560135.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2560136.png)
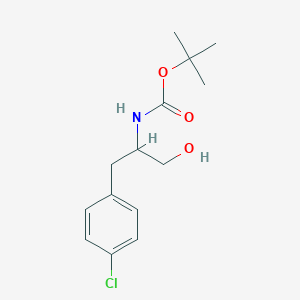
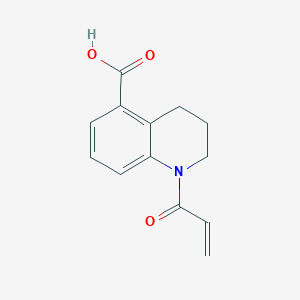
![(3,5-Dimethyl-1H-pyrazol-4-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2560140.png)
![5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2560141.png)
![5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2560142.png)

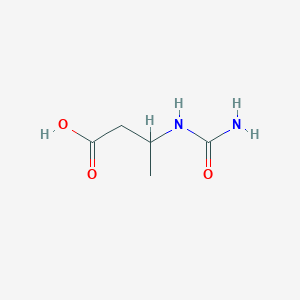
![1-(2,3-Dimethylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2560146.png)
